molecular formula C16H14N4O2 B11060122 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide

Cat. No.: B11060122
M. Wt: 294.31 g/mol
InChI Key: MRIIVMGKMXQVED-UHFFFAOYSA-N
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Description

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide typically involves the reaction of 2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline with pyridine-4-carboxylic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimizations for cost-efficiency and scalability, such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-10-9-13(15-18-11(2)22-20-15)3-4-14(10)19-16(21)12-5-7-17-8-6-12/h3-9H,1-2H3,(H,19,21)

InChI Key

MRIIVMGKMXQVED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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